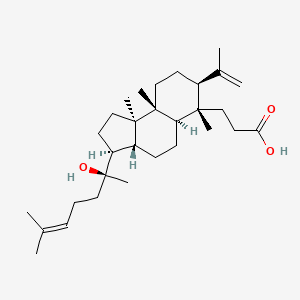
Dammarenolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dammarenolic acid is a natural product found in Aglaia rubiginosa with data available.
Aplicaciones Científicas De Investigación
Antiviral Applications
1. Anti-Retroviral Activity
Dammarenolic acid has shown promising anti-retroviral properties, particularly against HIV-1. In vitro studies indicated that it inhibits HIV-1 infection with an IC50 value of 0.48 µg/ml, while exhibiting minimal cytotoxicity at higher concentrations (above 10.69 µg/ml) . The compound also demonstrated effectiveness against other retroviruses, including Simian immunodeficiency virus and Murine leukemic virus, suggesting its potential as a lead compound for developing novel anti-retrovirals .
2. Mechanism of Action
The mechanism through which this compound exerts its antiviral effects involves the arrest of the cell cycle at the S and G2/M phases in HeLa cells, which may contribute to its ability to inhibit viral replication . This action is comparable to that of established non-nucleoside reverse transcriptase inhibitors, although this compound shows a broader spectrum of activity against various retroviruses .
Anticancer Applications
1. Cytotoxic Effects on Cancer Cells
Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to inhibit the proliferation of lung cancer (A549), glioblastoma (U87), breast cancer (MDA-MB-231), and colorectal carcinoma (CT-26) cells . The low IC50 values observed indicate that this compound is effective at low concentrations, making it a candidate for further investigation as an anticancer agent.
2. Network Pharmacology Insights
In silico analyses have been employed to explore the interactions of this compound with cancer-relevant biological targets. These studies utilize molecular docking and network pharmacology approaches to identify potential signaling pathways affected by the compound, thereby elucidating its mechanisms of action in cancer treatment .
Table 1: Antiviral Activity of this compound
| Virus Type | IC50 (µg/ml) | Cytotoxic Concentration (µg/ml) |
|---|---|---|
| HIV-1 | 0.48 | >10.69 |
| Simian Immunodeficiency Virus | Not specified | Not specified |
| Murine Leukemic Virus | Not specified | Not specified |
Table 2: Cytotoxic Activity on Cancer Cell Lines
| Cancer Cell Line | IC50 (µg/ml) | Observations |
|---|---|---|
| Lung Cancer (A549) | <10 | Significant cytotoxicity |
| Glioblastoma (U87) | <10 | Significant cytotoxicity |
| Breast Cancer (MDA-MB-231) | <10 | Significant cytotoxicity |
| Colorectal Carcinoma (CT-26) | <10 | Significant cytotoxicity |
Case Studies
Case Study 1: this compound and HIV-1
A study conducted by Esimone et al. demonstrated that this compound effectively inhibits HIV-1 replication in vitro, suggesting its potential as a therapeutic agent for HIV/AIDS treatment . The research highlights the need for further exploration into its mechanism and efficacy in vivo.
Case Study 2: Anticancer Properties
Research involving Ziziphus spina-christi extracts revealed that compounds similar to this compound exhibit potent anticancer activities across multiple cell lines. The study utilized molecular docking techniques to predict interactions with key signaling pathways involved in cancer progression .
Propiedades
Fórmula molecular |
C30H50O3 |
|---|---|
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H50O3/c1-20(2)10-9-16-30(8,33)24-14-18-28(6)23(24)11-12-25-27(5,17-15-26(31)32)22(21(3)4)13-19-29(25,28)7/h10,22-25,33H,3,9,11-19H2,1-2,4-8H3,(H,31,32)/t22-,23+,24-,25+,27-,28+,29+,30-/m0/s1 |
Clave InChI |
SITSHJMXTJRDSK-HPNZNPLMSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C |
Sinónimos |
dammarenolic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















